Europium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescent Properties and Nanomaterials

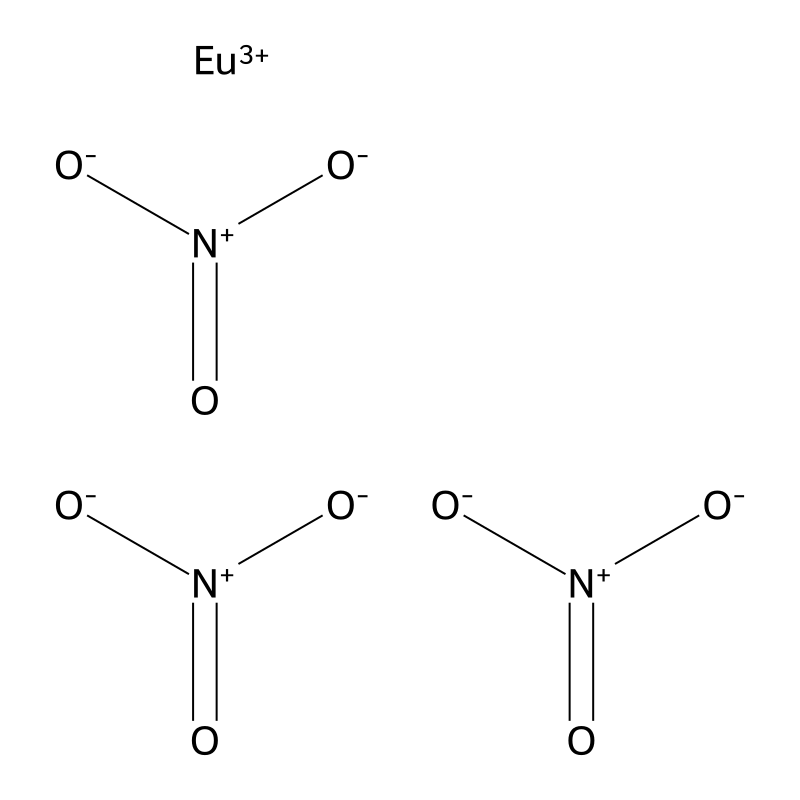

Europium nitrate (Eu(NO₃)₃) plays a crucial role in scientific research due to its unique luminescent properties. When excited by ultraviolet or blue light, europium ions (Eu³⁺) emit characteristic red light. This property makes europium nitrate a valuable precursor for various nanomaterials with diverse applications [].

- Synthesis of Phosphors: Europium nitrate is a common starting material for synthesizing phosphors, which are materials that convert light energy into other forms of energy, often visible light. By incorporating europium ions into different host materials, researchers can tailor the emission color and intensity of the phosphor for specific applications, such as:

- Display applications: Europium-doped Y₂O₃:Eu³⁺ phosphors synthesized using the sol-gel method with europium nitrate are used in displays due to their efficient red luminescence [].

- Bioimaging: Europium-doped crystalline nanophosphors prepared from europium nitrate can be used for bioimaging purposes due to their hydrophilicity (water-loving nature) and ability to emit white light [].

Other Research Applications

Beyond its role in luminescent materials, europium nitrate finds applications in other research areas:

- Development of Solar Cells: Europium nitrate can be used to fabricate dye-sensitized solar cells with enhanced light-harvesting efficiency []. The specific mechanism of this enhancement is still under investigation, but researchers believe it may involve the unique electronic properties of europium ions.

- Synthesis of Catalysts: Europium nitrate can serve as a precursor for various metal oxide nanoparticles, such as ZnO nanoparticles, which exhibit photocatalytic activity. These nanoparticles can be used in various applications, including water purification and degradation of pollutants [].

Europium nitrate is an inorganic compound with the chemical formula Europium(III) nitrate, typically represented as Eu(NO₃)₃·xH₂O, where x indicates the number of water molecules associated with the salt. The hexahydrate form, Eu(NO₃)₃·6H₂O, is most commonly encountered and appears as colorless, hygroscopic crystals. This compound is notable for its luminescent properties, particularly in applications involving phosphors and other optical materials. It is soluble in water and exhibits a melting point of approximately 83 °C .

In aqueous solutions, europium ions can interact with hydroxide ions to form europium hydroxide:

Moreover, europium nitrate can react with various ligands to form coordination complexes, such as with 1,3,5-trimesic acid to produce metal-organic frameworks under hydrothermal conditions .

The most common synthesis method for europium nitrate involves dissolving europium(III) oxide in concentrated nitric acid. The reaction proceeds as follows:

- Dissolution: Europium(III) oxide is mixed with nitric acid.

- Evaporation: The resulting solution is evaporated to obtain the desired hydrate form.

- Crystallization: Crystals of europium nitrate hexahydrate are formed upon cooling or further evaporation.

Alternative methods may involve direct precipitation from solutions containing europium salts or using other europium compounds .

Europium nitrate has several important applications:

- Phosphors: Used in fluorescent materials for lighting and display technologies.

- Catalysis: Acts as a catalyst in various organic reactions and polymerizations.

- Medical Imaging: Explored for use in luminescent probes for biomedical applications.

- Materials Science: Incorporated into polymer matrices for enhanced optical properties .

Recent studies have focused on the interactions of europium nitrate with various organic compounds and polymers. For instance, research has shown that it can interact with triglycidyl phosphate to form metal-containing polymers through mechanisms involving epoxy ring opening. These interactions highlight the potential for developing advanced materials with tailored properties for specific applications .

Several compounds are chemically similar to europium nitrate, primarily within the category of lanthanide nitrates. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Europium(II) nitrate | Eu(NO₃)₂ | Exhibits different oxidation state properties |

| Terbium(III) nitrate | Tb(NO₃)₃·xH₂O | Known for its green luminescence |

| Dysprosium(III) nitrate | Dy(NO₃)₃·xH₂O | Utilized in high-performance magnets |

| Neodymium(III) nitrate | Nd(NO₃)₃·xH₂O | Commonly used in lasers and optical devices |

Uniqueness of Europium Nitrate: Europium nitrate is particularly valued for its strong red luminescence, making it essential in phosphor applications that require high brightness and efficiency. Its ability to form stable complexes further distinguishes it from other lanthanide nitrates .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant